Beryllium chloride

Inorganic chemistry Molten salt Thermal analysis

Beryllium Chloride (BeCl₂) is the essential anhydrous precursor for producing ultrapure beryllium metal (<1 atomic ppm impurities) via LiCl–KCl molten salt electrolysis—a capability unmatched by BeO or BeF₂. Its one-dimensional polymeric chain structure and anomalously low melting point (~405°C) set it apart from ionic Group 2 chlorides (MgCl₂–BaCl₂: 714–962°C). As a covalent Lewis acid, it enables Friedel-Crafts selectivity profiles where AlCl₃ cannot substitute. High water solubility (15.1 g/100 mL at 20°C) supports solution-phase coordination chemistry and crystal growth. IARC Group 1 carcinogen—requires institutional safety protocols and qualified purchaser credentials.

Molecular Formula BeCl2
Molecular Weight 79.92 g/mol
CAS No. 7787-47-5
Cat. No. B1219634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeryllium chloride
CAS7787-47-5
Synonymseryllium chloride
beryllium chloride ((7)BeCl2)
Molecular FormulaBeCl2
Molecular Weight79.92 g/mol
Structural Identifiers
SMILES[Be+2].[Cl-].[Cl-]
InChIInChI=1S/Be.2ClH/h;2*1H/q+2;;/p-2
InChIKeyLWBPNIJBHRISSS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes2 n / 3 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 71.5 g/100 g water at 25 °C
Very soluble in water with evolution of heat
Soluble in ethanol, ethyl ether, pyridene;  insoluble in benzene, toluene
Soluble in carbon disulfide
Solubility in water, g/100ml at 25 °C: 71,5

Beryllium Chloride (CAS 7787-47-5): Technical Baseline for Informed Procurement


Beryllium chloride (BeCl₂) is an anhydrous, highly hygroscopic covalent halide of the alkaline earth metal beryllium. It is a colorless to white crystalline solid that melts at 399–415 °C and boils at 482–520 °C [1][2]. Its solid-state structure is a one-dimensional polymer consisting of edge-shared BeCl₄ tetrahedra, in contrast to the three-dimensional quartz-like network of BeF₂ [3]. BeCl₂ is deliquescent, evolving heat upon dissolution in water (15.1 g/100 mL at 20 °C) and hydrolyzing to release HCl [2]. It is also soluble in polar organic solvents including ethanol, diethyl ether, pyridine, and carbon disulfide [4]. As a strong Lewis acid, BeCl₂ serves as a catalyst for Friedel–Crafts acylations and alkylations, and as a precursor for ultrapure beryllium metal via molten salt electrolysis [5].

Why In-Class Substitution of Beryllium Chloride (BeCl₂) Requires Quantified Justification


Beryllium chloride (BeCl₂) cannot be treated as a straightforward substitute for other Group 2 chlorides or even other beryllium halides due to its unique covalent bonding and resulting physical properties. Its one-dimensional polymeric chain structure in the solid state differs fundamentally from the three-dimensional network of BeF₂ [1] and the ionic lattices of MgCl₂, CaCl₂, SrCl₂, and BaCl₂ [2]. This structural divergence translates into a melting point (∼399–415 °C) that is anomalously low compared to the rest of the Group 2 chloride series (714–962 °C) [3], and a molten-state electrical conductivity of only 0.086 ohm⁻¹ [4], which is orders of magnitude lower than that of MgCl₂ (>20 ohm⁻¹) [4]. Furthermore, BeCl₂ exhibits significantly higher solubility in water and organic solvents compared to BeF₂ [5], and its Lewis acidity profile, while sharing diagonal relationship similarities with AlCl₃, is distinct in its covalent coordination behavior [6]. These quantifiable differences mean that substituting BeCl₂ with MgCl₂, BeF₂, or other beryllium compounds without compensating for these property gaps will directly impact process yields, purity, and operational safety in applications ranging from molten salt electrolysis to Lewis acid catalysis.

Quantified Differential Evidence for Beryllium Chloride (BeCl₂) vs. Key Analogs


Beryllium Chloride vs. Magnesium Chloride: Melting Point Differential

Beryllium chloride exhibits a significantly lower melting point compared to its direct Group 2 analog, magnesium chloride. This difference is attributable to the covalent, polymeric chain structure of solid BeCl₂, as opposed to the ionic lattice of MgCl₂ [1]. The substantially lower melting point of BeCl₂ directly impacts its utility in molten salt applications and its volatility during purification.

Inorganic chemistry Molten salt Thermal analysis

Beryllium Chloride vs. Magnesium Chloride: Molten-State Electrical Conductivity

In the molten state, BeCl₂ is a poor electrical conductor compared to the ionic MgCl₂. The measured conductivity of molten BeCl₂ is two orders of magnitude lower, a direct consequence of its covalent molecular nature even in the liquid phase [1]. This characteristic is critical for understanding its behavior in electrochemical cells.

Electrochemistry Molten salt electrolyte Conductivity

Beryllium Chloride vs. Beryllium Fluoride: Aqueous Solubility and Hydrolytic Behavior

BeCl₂ demonstrates markedly higher water solubility compared to BeF₂. While BeCl₂ dissolves to 15.1 g/100 mL at 20 °C, BeF₂ is described as having significantly lower solubility; the beryllium halide solubility order follows BeF₂ > BeCl₂ > BeBr₂ > BeI₂, but this refers to molar solubility where the small fluoride ion's high hydration energy dominates, whereas the mass solubility of BeCl₂ is much higher due to its lower lattice energy [1]. BeCl₂ also undergoes rapid, exothermic hydrolysis, evolving HCl, a behavior not shared with the more kinetically stable BeF₂ [2].

Solubility Hydrolysis Aqueous chemistry

Beryllium Chloride vs. Aluminum Chloride: Lewis Acid Catalytic Viability

Both BeCl₂ and AlCl₃ are recognized as Lewis acids capable of catalyzing Friedel–Crafts alkylation and acylation reactions [1]. However, a key differentiator in procurement is BeCl₂'s significantly higher toxicity and carcinogenicity classification (IARC Group 1) [2], which imposes stricter handling, disposal, and regulatory compliance costs compared to AlCl₃. While quantitative catalytic activity (e.g., turnover frequency) is not directly compared in accessible literature, the hazard profile alone is a critical selection factor.

Catalysis Friedel-Crafts Lewis acid

Beryllium Chloride vs. Other Beryllium Compounds: Electrolytic Refining to Ultrapure Metal

Electrolytic refining of beryllium in a BeCl₂-containing LiCl–KCl molten salt bath is identified as the most suitable industrial process for achieving impurity levels below 1 atomic ppm [1]. This process leverages the specific solubility and electrochemical window of BeCl₂ in alkali chloride eutectics, a property not shared by BeO (refractory, high melting point) or BeF₂ (high fluoride corrosion). The study optimized critical parameters including current density, BeCl₂ content, and electrolyte temperature to maximize impurity removal [1].

Electrometallurgy Ultrapure beryllium Molten salt refining

Beryllium Chloride vs. Other Beryllium Compounds: Acute Oral Toxicity Profile

The acute oral toxicity of BeCl₂, as measured by LD₅₀ in rats, is 86 mg/kg, classifying it as highly toxic [1][2]. This value is comparable to that of other soluble beryllium salts (e.g., beryllium fluoride also reports an oral LD₅₀ of 86 mg/kg in rats [3]) but contrasts with the pulmonary toxicity of less soluble forms like BeO, where particle size and lung clearance rates dominate the hazard profile [4]. The consistent high acute toxicity underscores the need for stringent exposure controls regardless of the specific beryllium compound, but the soluble nature of BeCl₂ poses a distinct dermal and respiratory sensitization risk [5].

Toxicology Safety LD50

Validated Application Scenarios for Beryllium Chloride (BeCl₂) Based on Quantitative Evidence


Electrolytic Production of Ultrapure Beryllium Metal (<1 ppm Impurities)

BeCl₂ is the essential precursor for producing beryllium metal with impurity levels below 1 atomic ppm via electrolytic refining in a LiCl–KCl molten salt bath. The low melting point (405 °C) of BeCl₂ and its compatibility with alkali chloride eutectics enable the optimized current density and temperature conditions required to remove accompanying and alloying elements to parts-per-billion levels [1][2]. This application exploits BeCl₂'s unique solubility and electrochemical properties that are not available with BeO or BeF₂, directly addressing the evidence of ultrapure beryllium production [3].

Lewis Acid Catalysis in Friedel–Crafts Acylations and Alkylations

As a strong Lewis acid, BeCl₂ catalyzes Friedel–Crafts acylation and alkylation reactions, providing a reactive electrophilic environment for organic synthesis [4][5]. While its catalytic activity is comparable to that of AlCl₃, the selection of BeCl₂ must be justified by a unique reactivity profile or product selectivity not achievable with less hazardous alternatives. The evidence from Section 3 highlights that the carcinogenicity classification (IARC Group 1) of BeCl₂ necessitates a compelling technical advantage to outweigh the increased safety and compliance costs [6].

Source Material for Aqueous Beryllium Solution Chemistry and Coordination Complexes

BeCl₂'s high water solubility (15.1 g/100 mL at 20 °C) and vigorous hydrolysis to release HCl make it the preferred starting material for preparing aqueous beryllium solutions and for synthesizing beryllium coordination complexes [7][8]. Unlike the sparingly soluble BeF₂, BeCl₂ readily dissolves in water and polar organic solvents, enabling solution-phase reactions and crystal growth experiments. This solubility advantage is quantified in Section 3 and is critical for users requiring a labile, soluble beryllium source.

Molten Salt Electrolyte Component for High-Temperature Electrochemical Studies

In molten salt electrochemistry, BeCl₂ is blended with LiCl–KCl eutectics to create electrolytes with tunable density, molar volume, and electrical conductivity [9][10]. The low intrinsic conductivity of pure molten BeCl₂ (0.086 ohm⁻¹) necessitates this blending, but the resulting ternary mixtures provide a stable, moderate-temperature medium for fundamental studies of beryllium electrodeposition and for industrial refining processes. The ability to calculate electrolyte properties over a wide composition range (0–79 mol % BeCl₂) provides a quantitative design tool for process optimization [10].

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